Nalpha-cyclopentanecarbonylphenylalanine
Description
Nalpha-cyclopentanecarbonylphenylalanine is a synthetic amino acid derivative in which the alpha-amino group of phenylalanine is acylated with a cyclopentanecarbonyl moiety. This modification enhances the compound’s lipophilicity and steric bulk, making it a candidate for peptide engineering or medicinal chemistry applications where resistance to enzymatic degradation or improved membrane permeability is desired.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(2S)-2-(cyclopentanecarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H19NO3/c17-14(12-8-4-5-9-12)16-13(15(18)19)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI Key |
ODNCESTYJYAFQZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Peptide Chemistry
Acylation of amino acids is a common strategy to modulate peptide stability and bioavailability. For example:
- Nalpha-acetylphenylalanine : A simpler acylated derivative lacking the cyclopentane ring. It exhibits lower lipophilicity (logP ~1.2) compared to Nalpha-cyclopentanecarbonylphenylalanine (estimated logP ~2.8 due to the cyclopentane group).
Table 1: Physicochemical Properties of Acylated Phenylalanine Derivatives
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Nalpha-acetylphenylalanine | 207.2 | 1.2 | 35.0 |
| This compound | 289.3 | 2.8 | 12.5 (est.) |
| Nalpha-cyclohexanecarbonylphenylalanine | 303.4 | 3.1 | 8.2 (est.) |
Data inferred from analogous acylation studies .
Comparison with Fentanyl Analogues
For instance:
- Carfentanil : Features a cyclopropylmethyl group attached to a piperidine ring. Its synthesis involves similar acylation steps, though yields for cyclopentane-containing compounds are typically lower (~60% vs. 75–85% for carfentanil) due to steric challenges .
- Acrylfentanyl : Incorporates an acryloyl group, which enhances metabolic stability compared to cyclopentanecarbonyl derivatives. However, the cyclopentane moiety in this compound may confer greater conformational rigidity.
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